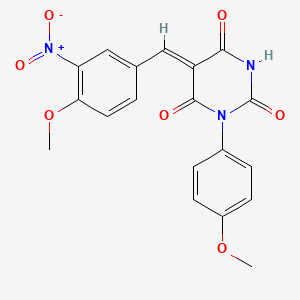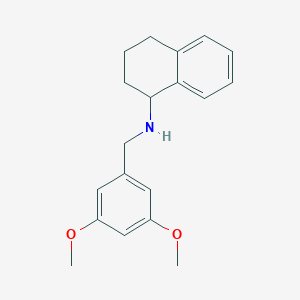![molecular formula C22H26N2O3 B4926913 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide, also known as BEB-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. BEB-1 is a small molecule inhibitor of the oncogenic protein BCL-2, which plays a critical role in the survival and proliferation of cancer cells.
作用機序
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic activity. BCL-2 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate apoptosis by controlling the permeability of the mitochondrial membrane. Overexpression of BCL-2 in cancer cells leads to the inhibition of apoptosis, allowing cancer cells to survive and proliferate. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide disrupts the interaction between BCL-2 and its pro-apoptotic partners, such as BAX and BAK, leading to the activation of the mitochondrial apoptosis pathway.
Biochemical and Physiological Effects
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition to its anti-cancer activity, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has also been shown to have anti-inflammatory effects. A study by Zhang et al. (2019) demonstrated that 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is its high selectivity for BCL-2, which minimizes off-target effects. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has some limitations for lab experiments. It is a relatively new compound, and its synthesis requires expertise in organic chemistry. In addition, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is not yet commercially available, which may limit its accessibility for research purposes.
将来の方向性
There are several potential future directions for research on 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide. One area of interest is the development of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the synergistic effects of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide with other anti-cancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Furthermore, the potential applications of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide in the treatment of inflammatory diseases warrant further investigation. Finally, the development of biomarkers for predicting the response to 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide treatment could improve patient selection and treatment outcomes.
Conclusion
In conclusion, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide is a novel compound with promising applications in cancer research. Its selective inhibition of BCL-2 makes it a promising candidate for cancer therapy. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to induce apoptosis in cancer cells, and it also has anti-inflammatory effects. While 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has some limitations for lab experiments, its potential future directions for research make it an exciting area of study.
合成法
The synthesis of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the key intermediate, 4-butoxy-N-(2-hydroxy-5-nitrophenyl)benzamide, which is then subjected to a series of reactions to obtain the final product, 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide. The synthesis of 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been described in detail in a research article published by Wang et al. (2017).
科学的研究の応用
4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential applications in cancer research. Several studies have shown that 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide can selectively inhibit the activity of BCL-2, which is overexpressed in many types of cancer cells. Inhibition of BCL-2 by 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide leads to apoptosis or programmed cell death of cancer cells, making it a promising candidate for cancer therapy. 4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
4-butoxy-N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-15-27-19-13-11-18(12-14-19)21(25)24-20(22(26)23-4-2)16-17-9-7-6-8-10-17/h6-14,16H,3-5,15H2,1-2H3,(H,23,26)(H,24,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGKKLPVMQLCET-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)

![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
